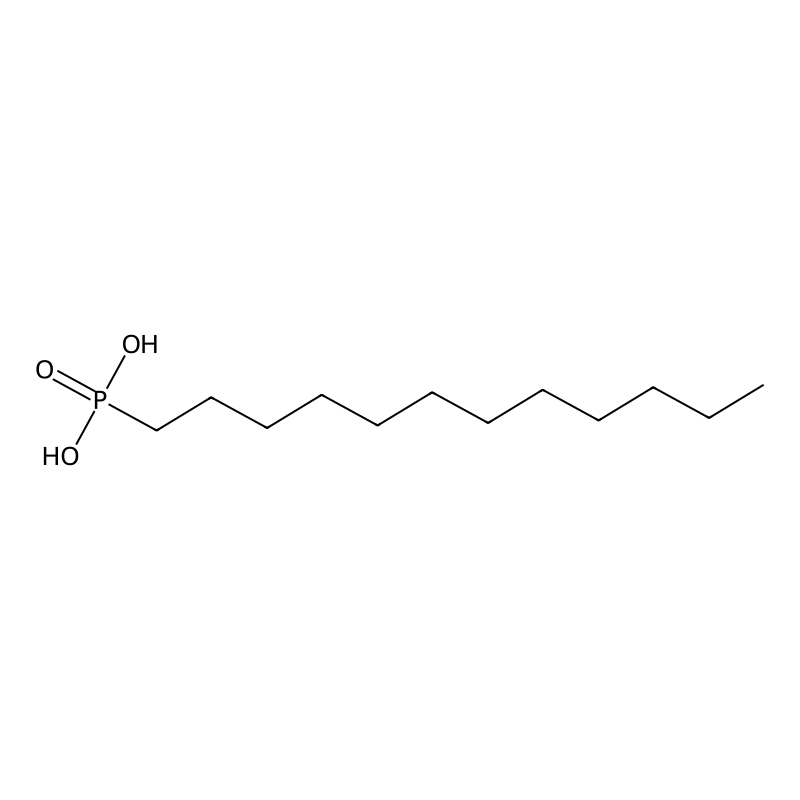

Dodecylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification and Material Science

Dodecylphosphonic acid (DDPA) finds application in scientific research related to surface modification and material science due to its ability to interact with various metal oxides. Its long-chain alkyl group (dodecyl) allows it to bind to the surface, while the phosphonic acid group interacts with the metal ions, creating a self-assembled monolayer (SAM) []. This modification process alters the surface properties of the material, impacting factors like:

- Wetting: DDPA treatment can change the wettability of a surface, making it more hydrophilic (water-loving) or hydrophobic (water-repelling) depending on the specific interaction with the metal oxide []. This property is crucial in various applications, including microfluidics, corrosion protection, and sensor development.

- Work function: By modifying the surface electronic structure, DDPA can influence the work function, which is the energy required to remove an electron from the surface. This property is essential in fields like photocatalysis and optoelectronic devices.

Corrosion Inhibition

Research explores the potential of DDPA as a corrosion inhibitor for metals. Its ability to form a protective layer on the metal surface can hinder the interaction between the metal and corrosive agents, thereby slowing down the degradation process []. Studies have shown promising results in inhibiting the corrosion of various metals, including steel, aluminum, and copper [].

Other Research Areas

While the aforementioned applications are prominent, DDPA is also being investigated in other research areas, including:

- Biomedical engineering: Studies explore the use of DDPA for modifying biomaterials to improve their biocompatibility and functionality for applications like implants and drug delivery systems [].

- Catalysis: Research examines the potential of DDPA-modified surfaces as catalysts for various chemical reactions, aiming to improve their efficiency and selectivity [].

Dodecylphosphonic acid is a phosphonic acid derivative characterized by its chemical formula C₁₂H₂₇O₃P. It features a long dodecyl (12-carbon) chain attached to a central phosphonic acid group, which imparts unique amphiphilic properties to the compound. This structure allows dodecylphosphonic acid to interact with both hydrophobic and hydrophilic environments, making it valuable in various applications such as surface modification and material science. The bifunctionality of dodecylphosphonic acid enables it to form self-assembled monolayers on metal oxides, significantly altering surface properties and enhancing functionalities like corrosion resistance .

- Esterification: Dodecylphosphonic acid can react with alcohols to form esters, which are useful in various applications.

- Amidation: The acid can react with amines to form phosphonic amides, altering its properties for specific uses.

- Hydrolysis: Under acidic or basic conditions, dodecylphosphonic acid can undergo hydrolysis, leading to the formation of phosphoric acid derivatives .

A notable reaction for synthesizing dodecylphosphonic acid involves the reaction of phosphorus trichloride with dodecyl alcohol and water:

The synthesis of dodecylphosphonic acid can be achieved through various methods:

- Reaction with Phosphorus Trichloride: As mentioned earlier, reacting phosphorus trichloride with dodecyl alcohol is a common method.

- Alkylation of Phosphonic Acid: Dodecylphosphonic acid can also be synthesized through alkylation processes involving phosphorous acids or other phosphonates .

- Hydrolysis of Phosphonates: Hydrolysis of dialkyl phosphonates under acidic conditions can yield dodecylphosphonic acid.

These methods highlight the versatility in synthesizing this compound for various applications.

Dodecylphosphonic acid finds applications in several fields:

- Surface Modification: It is extensively used for modifying surfaces of metals and metal oxides, enhancing properties such as corrosion resistance and adhesion .

- Corrosion Inhibition: Dodecylphosphonic acid has shown potential as a corrosion inhibitor for metals like steel and aluminum by forming protective layers that prevent degradation .

- Catalysis: In organic synthesis, dodecylphosphonic acid serves as an efficient catalyst for various reactions, including the Friedländer synthesis of poly-substituted quinolines .

- Research in Material Science: Its ability to form self-assembled monolayers makes it valuable in developing advanced materials with tailored properties.

Studies on the interactions of dodecylphosphonic acid reveal its capacity to form stable bonds with metal surfaces through its phosphonate groups. This interaction is primarily an acid-base reaction between the phosphonic groups and hydroxyl groups on metal oxides, leading to modifications that enhance tribological and corrosion resistance properties . Furthermore, its amphiphilic nature allows it to disperse dirt and oil effectively, making it a candidate for cleaning applications.

Dodecylphosphonic acid shares similarities with several other compounds in the phosphonic acid family. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Octadecylphosphonic Acid | Longer alkyl chain (18 carbons) | Better hydrophobicity; used in more specialized coatings |

| Hexadecylphosphonic Acid | 16-carbon chain | Enhanced stability in high-temperature applications |

| Dodecyldimethylphosphine | Contains dimethyl substitution on phosphorus | Different reactivity due to methyl groups |

| Phenyldiphenylphosphine | Aromatic structure | Used in organic synthesis; different solubility properties |

Dodecylphosphonic acid's unique 12-carbon chain length and its ability to form self-assembled monolayers distinguish it from these similar compounds, particularly in applications related to surface modification and corrosion inhibition .

Molecular Structure and Configuration

Dodecylphosphonic acid represents a class of organophosphorus compounds characterized by its distinctive molecular architecture comprising a twelve-carbon aliphatic chain bonded to a phosphonic acid functional group [1] [2]. The molecular formula C₁₂H₂₇O₃P defines a compound with a molecular weight of 250.31-250.32 g/mol, registered under Chemical Abstracts Service number 5137-70-2 [1] [2] [3]. The structural configuration features a linear dodecyl chain (CH₃(CH₂)₁₁-) directly attached to the phosphorus atom of the phosphonic acid moiety (-PO(OH)₂) [1] [2].

The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCCCCCCP(O)(O)=O, which illustrates the linear arrangement of twelve carbon atoms terminating in the phosphonic acid functional group [1] [2]. The International Chemical Identifier key SVMUEEINWGBIPD-UHFFFAOYSA-N provides a unique identifier for this specific molecular configuration [1] [2]. The phosphonic acid functional group consists of a central phosphorus atom bonded to three oxygen atoms, two of which bear hydroxyl groups capable of ionization, and one forming a double bond with phosphorus [4].

The molecular geometry around the phosphorus center adopts a distorted tetrahedral configuration, with bond angles ranging from approximately 103° to 113°, deviating from the ideal tetrahedral angle due to the differing electronegativity and steric requirements of the substituents [4] [5]. The phosphorus-carbon bond length is typically around 1.76 Å, while the phosphorus-oxygen bond lengths vary between 1.50 Å for the hydroxyl-bearing oxygens and approximately 1.50 Å for the double-bonded oxygen [4].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₇O₃P | [1] [2] |

| Molecular Weight | 250.31-250.32 g/mol | [1] [2] [3] |

| CAS Number | 5137-70-2 | [1] [2] |

| SMILES Notation | CCCCCCCCCCCCP(O)(O)=O | [1] [2] |

| InChI Key | SVMUEEINWGBIPD-UHFFFAOYSA-N | [1] [2] |

| P-C Bond Length | ~1.76 Å | [4] |

| P-O Bond Angles | 103-113° | [4] [5] |

Physical Properties

Melting and Boiling Points

Dodecylphosphonic acid exhibits solid-state characteristics at ambient temperature, with melting point determinations varying slightly among different suppliers and purification methods [1] [3] [6] [7]. Sigma-Aldrich reports a melting point range of 68-73°C, while Thermo Scientific Chemicals indicates 92-96°C, and Tokyo Chemical Industry specifies 99-103°C [1] [3] [7]. These variations likely reflect differences in crystal purity, polymorphic forms, or measurement methodologies employed by different manufacturers [3] [7].

The boiling point of dodecylphosphonic acid exceeds 200°C, with computational estimates suggesting approximately 283°C under standard atmospheric pressure [6] [8]. This elevated boiling point reflects the strong intermolecular hydrogen bonding networks formed between phosphonic acid functional groups, which require substantial thermal energy to disrupt [6] [4]. The compound demonstrates low volatility at ambient conditions, with vapor pressure measurements indicating values below 0.1 mmHg at 20°C [8].

| Thermal Property | Value | Source |

|---|---|---|

| Melting Point (Sigma-Aldrich) | 68-73°C | [1] |

| Melting Point (Thermo Scientific) | 92-96°C | [9] |

| Melting Point (TCI) | 99-103°C | [3] |

| Boiling Point | >200°C (est. 283°C) | [6] [8] |

| Vapor Pressure (20°C) | <0.1 mmHg | [8] |

Crystalline Characteristics

Dodecylphosphonic acid typically manifests as white to off-white crystalline powder or resinous solid under standard conditions [3] [7] [8]. The crystalline structure is stabilized by extensive intermolecular hydrogen bonding networks involving the phosphonic acid functional groups [4] [10]. These hydrogen bonding interactions create layered arrangements where the hydrophilic phosphonic acid heads organize in one region while the hydrophobic dodecyl chains align in another, forming a characteristic amphiphilic crystal packing [4] [10].

The crystalline form exhibits hygroscopic properties, readily absorbing moisture from atmospheric conditions due to the polar nature of the phosphonic acid functional group [6]. Storage recommendations typically specify cool, dry conditions in tightly sealed containers to maintain crystal integrity and prevent hydration [3] [7]. The solid demonstrates stability under normal storage conditions but shows sensitivity to strong oxidizing agents and bases [9] [11].

Spectroscopic Identifiers

Nuclear magnetic resonance spectroscopy provides definitive structural identification of dodecylphosphonic acid through characteristic chemical shifts and coupling patterns [2] [12]. The ³¹P nuclear magnetic resonance spectrum displays a singlet around 11-13 parts per million, consistent with the phosphonic acid functional group environment [12] [13]. ¹H nuclear magnetic resonance spectroscopy reveals the distinctive methylene protons adjacent to phosphorus, typically appearing as a triplet due to phosphorus-proton coupling [12].

Infrared spectroscopy demonstrates characteristic absorption bands associated with phosphonic acid functional groups [2] [12]. The phosphorus-oxygen double bond stretch appears around 1200-1250 cm⁻¹, while phosphorus-oxygen-hydrogen stretching modes occur in the 2500-3000 cm⁻¹ region [12]. Aliphatic carbon-hydrogen stretching vibrations are observed in the 2800-3000 cm⁻¹ range, confirming the presence of the dodecyl chain [12].

Mass spectrometry provides molecular ion identification with the base peak typically observed at mass-to-charge ratio 250, corresponding to the molecular ion [2]. Fragmentation patterns often show loss of water molecules and alkyl chain segments, providing additional structural confirmation [2].

Chemical Properties

Acid-Base Behavior

Dodecylphosphonic acid exhibits diprotic acid behavior, possessing two ionizable hydrogen atoms attached to oxygen atoms in the phosphonic acid functional group [6] [4] [14]. The first acid dissociation constant (pKa₁) is predicted to be approximately 2.65±0.10, while the second dissociation constant (pKa₂) is estimated to be in the range of 6-7, consistent with typical phosphonic acid behavior [6] [14]. These values indicate that the compound exists predominantly in its monoprotonated form at physiological pH conditions [14] [15].

The acid-base equilibrium can be represented as a stepwise dissociation process where the first proton dissociation occurs more readily than the second due to electrostatic repulsion effects [14] [15]. At low pH values, the compound exists primarily in its fully protonated form, while at elevated pH conditions, the dianionic species predominates [14]. The intermediate pH range favors the monoanionic form, which is particularly relevant for surface interaction and self-assembly processes [15].

| Dissociation Step | pKa Value | Predominant Species pH Range |

|---|---|---|

| First Dissociation | 2.65±0.10 | <1.5 (neutral), 1.5-4.5 (monoanion) |

| Second Dissociation | ~6-7 | 4.5-8.5 (monoanion), >8.5 (dianion) |

Amphiphilic Characteristics

Dodecylphosphonic acid demonstrates pronounced amphiphilic properties resulting from its dual structural domains: a hydrophobic twelve-carbon alkyl chain and a hydrophilic phosphonic acid head group [16] [17] . This molecular architecture enables the compound to reduce surface tension significantly, from 72.0 mN/m for pure water to approximately 23.6 mN/m in aqueous solutions [17]. The critical aggregation concentration has been reported as 4.8 × 10⁻⁴ M for related dodecenyl phosphonic acid structures, indicating high surface activity [17].

The amphiphilic nature facilitates self-assembly into various supramolecular structures depending on concentration and environmental conditions [17] [10]. At concentrations above the critical aggregation concentration, the compound spontaneously forms organized assemblies including micelles and bilayer vesicles [17]. The long alkyl chain provides sufficient hydrophobic driving force to promote aggregation, while the phosphonic acid group provides the necessary hydrophilic interaction with the aqueous phase [16] [17].

Self-assembled monolayer formation occurs readily on metal oxide surfaces, where the phosphonic acid group coordinates with surface metal atoms through tridentate binding mechanisms [10] [19]. The resulting monolayers exhibit well-defined structures with the alkyl chains oriented away from the surface, creating hydrophobic surface properties [10] [19].

Solubility Parameters

Dodecylphosphonic acid exhibits limited solubility in water, characterized as sparingly soluble across multiple sources [6] [7] [9]. The compound's solubility behavior reflects the competing influences of the hydrophilic phosphonic acid group and the hydrophobic dodecyl chain [6] [16]. The logarithm of the octanol-water partition coefficient (LogP) is reported as 2.485 at 25°C, indicating a preference for organic phases over aqueous media [6].

Enhanced solubility occurs in polar organic solvents such as alcohols and dimethyl sulfoxide, where both the polar head group and the alkyl chain can be accommodated [20]. Solubility in non-polar solvents remains limited due to the polar nature of the phosphonic acid functional group [20]. pH significantly influences aqueous solubility, with increased solubility observed at elevated pH values due to ionization of the phosphonic acid group [9] [21].

The compound demonstrates improved water dispersibility when neutralized to form phosphonate salts, as the ionic character enhances hydration and reduces aggregation tendencies [6]. Temperature effects on solubility follow typical patterns, with increased solubility at elevated temperatures facilitating dissolution processes [6].

| Solvent System | Solubility | Notes |

|---|---|---|

| Water (neutral pH) | Sparingly soluble | [6] [7] [9] |

| Water (high pH) | Enhanced | Due to ionization [21] |

| Polar organic solvents | Moderate to good | Alcohols, DMSO [20] |

| Non-polar solvents | Limited | [20] |

| LogP (octanol/water) | 2.485 | At 25°C [6] |

Electronic Structure and Bonding

The electronic structure of dodecylphosphonic acid centers on the phosphonic acid functional group, where the phosphorus atom adopts sp³ hybridization to accommodate four bonding domains [4] [5] [22]. The phosphorus-oxygen bonds exhibit significant ionic character due to the electronegativity difference between phosphorus and oxygen atoms [4]. The phosphorus-oxygen double bond involves d-orbital participation from phosphorus, contributing to the stability and reactivity of the phosphonic acid group [4].

Bond angles around the phosphorus center deviate from ideal tetrahedral geometry, with experimental measurements indicating angles between 103° and 113° [4] [5]. This distortion results from the different electronic and steric requirements of the substituents attached to phosphorus [4]. The phosphorus-carbon bond exhibits primarily covalent character with bond lengths typically around 1.76 Å [4].

Electronic density distribution calculations reveal significant charge localization on the oxygen atoms of the phosphonic acid group, contributing to the compound's hydrogen bonding capability and metal coordination properties [23] [4]. The alkyl chain exhibits typical saturated hydrocarbon electronic characteristics with delocalized carbon-carbon and carbon-hydrogen bonds [4].

Molecular orbital analysis indicates that the highest occupied molecular orbital energy levels are primarily associated with the phosphonic acid oxygen atoms, while the lowest unoccupied molecular orbital involves phosphorus d-orbitals [24] [4]. This electronic configuration influences the compound's reactivity patterns, particularly its propensity for coordination with metal centers and participation in acid-base equilibria [24] [4].

The classical approaches to dodecylphosphonic acid synthesis encompass several well-established methodologies that have been refined over decades of research [1]. The most fundamental classical route involves the Michaelis-Arbuzov reaction, which serves as the cornerstone for phosphonate synthesis [2] [3]. This reaction involves the thermal rearrangement of trialkyl phosphites with alkyl halides to form dialkyl phosphonates, which can subsequently be converted to the corresponding phosphonic acids [4].

The Michaelis-Arbuzov reaction proceeds through a nucleophilic substitution mechanism where the phosphite attacks the alkyl halide, forming a phosphonium intermediate that undergoes rearrangement to yield the desired phosphonate [2]. For dodecylphosphonic acid synthesis, dodecyl bromide or iodide would react with triethyl phosphite under elevated temperatures (typically 150-200°C) to produce diethyl dodecylphosphonate [3].

Another classical approach involves the Michaelis-Becker reaction, which utilizes hydrogen phosphonates instead of trialkyl phosphites [5] [6]. This method involves the reaction of dialkyl hydrogen phosphonate with a base, followed by nucleophilic substitution with dodecyl halide [7]. While this approach offers milder conditions compared to the Arbuzov reaction, yields are typically lower [5].

Preparation from Dialkyl Phosphonates

Acidic Hydrolysis Mechanisms

The acidic hydrolysis of dialkyl phosphonates represents the most frequently employed method for phosphonic acid preparation [1] [8]. This approach involves treating dialkyl dodecylphosphonates with concentrated hydrochloric acid or hydrobromic acid under reflux conditions [1]. The reaction proceeds through a nucleophilic substitution mechanism where water molecules attack the phosphorus center, sequentially cleaving the P-O bonds [8] [9].

Research has demonstrated that the hydrolysis occurs in two distinct steps, with the formation of a monoalkyl phosphonic acid intermediate followed by complete hydrolysis to the phosphonic acid [9]. The mechanism involves protonation of the phosphoryl oxygen, creating a more electrophilic phosphorus center that facilitates nucleophilic attack by water molecules [1]. Studies have shown that the rate of hydrolysis depends significantly on the electronic properties of the alkyl chains, with electron-withdrawing groups accelerating the reaction [8].

Kinetic investigations have revealed that the second P-O bond cleavage is typically the rate-determining step [9]. The reaction conditions typically require concentrated hydrochloric acid (35-37%) at reflux temperatures for several hours to achieve complete conversion [1]. For dodecylphosphonic acid, yields of 80-95% can be achieved under optimized conditions [1].

Silylation-Based Approaches

The silylation-based methodology, commonly known as the McKenna method, represents a significant advancement in phosphonic acid synthesis due to its mild reaction conditions [10] [11]. This approach involves the treatment of dialkyl phosphonates with bromotrimethylsilane followed by hydrolysis [10]. The reaction proceeds through the formation of bis(trimethylsilyl) phosphonates, which readily hydrolyze upon contact with water or methanol [11].

The mechanism involves nucleophilic attack by the phosphoryl oxygen on the silicon center of bromotrimethylsilane, followed by S_N2 displacement of the bromide ion at the alkyl carbon [12]. This process is repeated for the second alkyl group, resulting in complete silylation [10]. The resulting trimethylsilyl phosphonates are highly moisture-sensitive and hydrolyze quantitatively to yield phosphonic acids [11].

Research has demonstrated that bromotrimethylsilane is significantly more reactive than chlorotrimethylsilane, allowing the reaction to proceed at room temperature within hours rather than days [10]. The method is particularly advantageous for acid-sensitive substrates and provides excellent yields (typically 90-95%) under mild conditions [11]. For dodecylphosphonic acid synthesis, the reaction can be performed in non-protic solvents such as dichloromethane or acetonitrile [13].

Catalytic Hydrogenolysis Pathways

Catalytic hydrogenolysis represents an alternative approach for phosphonic acid synthesis, particularly applicable to benzyl-protected phosphonates [1] [14]. This method involves the use of palladium on carbon (Pd/C) as the catalyst with hydrogen gas to cleave benzyl protecting groups [1]. The reaction proceeds through the formation of benzyl radicals that abstract hydrogen atoms, resulting in the formation of toluene and the free phosphonic acid [15].

The hydrogenolysis reaction is typically performed under mild conditions (room temperature, atmospheric pressure) in protic solvents such as methanol or ethanol [1]. For dodecylphosphonic acid synthesis, dibenzyl dodecylphosphonate would serve as the starting material [14]. The reaction mechanism involves the adsorption of hydrogen onto the palladium surface, followed by the transfer of hydrogen atoms to the benzyl carbon-oxygen bond [15].

Recent studies have shown that the selectivity of hydrogenolysis can be enhanced through catalyst modification [16]. The use of amine-poisoned palladium catalysts prevents unwanted hydrogenation of aromatic rings while maintaining efficient benzyl ether cleavage [16]. This approach provides clean reaction conditions and facilitates product isolation, as the only byproducts are toluene and hydrogen [1].

Synthesis from Dichlorophosphine and Dichlorophosphine Oxide

The synthesis of dodecylphosphonic acid from dichlorophosphine reagents represents a direct approach that avoids the need for ester hydrolysis [1] [17]. This methodology involves the reaction of dichlorophosphine with dodecyl alcohols or dodecyl halides under controlled conditions [18]. The reaction proceeds through the formation of organophosphorus intermediates that are subsequently hydrolyzed to yield the phosphonic acid [17].

The mechanism involves nucleophilic substitution reactions where the dichlorophosphine reacts with the organic substrate to form P-C bonds [17]. For dodecylphosphonic acid synthesis, phosphorus trichloride can be used as the starting material, reacting with dodecyl alcohol in the presence of water to yield the desired product . The reaction conditions typically require careful temperature control and inert atmosphere to prevent unwanted side reactions [18].

Alternative approaches utilize dichlorophosphine oxide as the starting material, which provides enhanced stability and easier handling compared to dichlorophosphine [1]. The reaction proceeds through similar mechanistic pathways but offers improved yields and cleaner reaction profiles [17]. Temperature control is critical, as excessive heat can lead to decomposition or unwanted rearrangements [18].

Phosphonodiamide Intermediate Routes

The phosphonodiamide route represents a versatile synthetic approach that utilizes bis(dialkylamino)chlorophosphine as the key intermediate [1] [14]. This methodology involves the reaction of bis(diethylamino)chlorophosphine with appropriate organic substrates in the presence of Lewis acids, followed by hydrolysis to yield phosphonic acids [1]. The approach offers significant flexibility in terms of substrate scope and reaction conditions [14].

The mechanism involves nucleophilic substitution at the phosphorus center, where the organic substrate displaces one of the amino groups [1]. The resulting phosphonodiamide intermediate undergoes acidic hydrolysis to yield the phosphonic acid and the corresponding amine [14]. For dodecylphosphonic acid synthesis, dodecyl halides or dodecyl alcohols can serve as the organic substrate [1].

Recent developments have shown that the phosphonodiamide route can be enhanced through the use of thiourea catalysts, which provide intramolecular stabilization of intermediates [1]. This approach has been successfully applied to the synthesis of various phosphonic acids with yields ranging from 70-85% [14]. The method is particularly advantageous for the synthesis of functionalized phosphonic acids where traditional methods may fail [1].

Direct Methods Using Phosphorous Acid

Direct methods utilizing phosphorous acid (H₃PO₃) represent an attractive approach for phosphonic acid synthesis as they avoid the need for ester intermediates [1] [20]. These methods involve the direct reaction of phosphorous acid with organic substrates, typically alkyl halides, to form phosphonic acids in a single step [1]. The reaction proceeds through the formation of P-C bonds simultaneously with the generation of the phosphonic acid functionality [20].

The mechanism involves the nucleophilic attack of phosphorous acid on the alkyl halide, followed by rearrangement to yield the phosphonic acid [1]. For dodecylphosphonic acid synthesis, the reaction would involve dodecyl bromide or iodide with phosphorous acid under appropriate conditions [20]. The main challenge with this approach is the purification of the product, as crystallization and precipitation are the primary methods available due to the high polarity of phosphonic acids [1].

Recent research has demonstrated that the direct method can be enhanced through the use of microwave irradiation, which reduces reaction times and improves yields [1]. The method is particularly attractive for industrial applications due to its simplicity and atom economy [20]. However, yields are typically lower (50-70%) compared to other synthetic approaches [1].

Purification Techniques and Analytical Validation

The purification of dodecylphosphonic acid requires specialized techniques due to its high polarity and potential for hydrogen bonding [21] [22]. Crystallization represents the most effective purification method, typically achieved through controlled cooling of concentrated solutions or solvent evaporation [23]. The process can be enhanced through the use of seeding crystals and careful temperature control to achieve purities of 95-99% [23].

Precipitation methods involve pH adjustment using bases such as sodium hydroxide or calcium hydroxide to precipitate the phosphonic acid [24] [25]. This approach is particularly useful for bulk purification and can achieve purities of 90-95% [25]. The precipitated material can then be filtered and washed to remove impurities [24].

Chromatographic purification methods include reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns with water/acetonitrile gradients [26] [27]. This approach is highly effective for analytical and preparative applications, achieving purities of 98-99.5% [26]. Column chromatography using silica gel with polar solvent systems provides an alternative approach for initial purification [21].

Analytical validation of dodecylphosphonic acid relies primarily on nuclear magnetic resonance (NMR) spectroscopy [21] [22]. ³¹P NMR provides direct confirmation of the phosphorus environment, with chemical shifts typically appearing in the 25-35 ppm range [22]. ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information about the alkyl chain and can be used to assess purity [21].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the most sensitive analytical method for quantitative analysis of dodecylphosphonic acid [26] [27]. The method provides excellent sensitivity and specificity, with detection limits well below regulatory requirements [26]. Infrared spectroscopy can be used to identify characteristic P=O and P-OH stretching vibrations in the 1200-1300 cm⁻¹ region [28].

Elemental analysis provides quantitative determination of carbon, hydrogen, and phosphorus content, with theoretical values for dodecylphosphonic acid of C: 57.6%, H: 10.9%, and P: 12.4% [21]. Melting point determination serves as a simple purity indicator, with pure dodecylphosphonic acid exhibiting a melting point of 99-103°C [29].

| Synthetic Method | Starting Material | Typical Yield (%) | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Acidic Hydrolysis | Dialkyl phosphonates | 80-95 | Well-established, high yields | Harsh conditions, long reaction times |

| McKenna Method | Dialkyl phosphonates | 90-95 | Mild conditions, excellent yields | Moisture sensitivity, expensive reagents |

| Catalytic Hydrogenolysis | Dibenzyl phosphonates | 75-90 | Clean reaction conditions | Requires benzyl protecting groups |

| Dichlorophosphine Route | PCl₃ + alcohol | 60-80 | Direct synthesis | Multi-step process, handling difficulties |

| Phosphonodiamide Route | Bis(dialkylamino)chlorophosphine | 70-85 | Versatile substrate scope | Complex workup procedures |

| Direct Phosphorous Acid | H₃PO₃ + alkyl halide | 50-70 | Single-step process | Lower yields, purification challenges |

| Purification Method | Purity Achieved (%) | Applications | Typical Conditions |

|---|---|---|---|

| Crystallization | 95-99 | Final purification | Slow cooling, seeding crystals |

| Precipitation | 90-95 | Bulk purification | pH adjustment (8-10) |

| RP-HPLC | 98-99.5 | Analytical/preparative | Water/acetonitrile gradients |

| Column Chromatography | 85-95 | Initial purification | Silica gel, polar solvents |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive